PC Biotin-PEG3-azide

Photocleavable biotin Streptavidin affinity purification Reagent-free protein release

PC Biotin-PEG3-azide (CAS 1937270-46-6, MW 825.93 g/mol) is a heterotrifunctional reagent that integrates a photocleavable (PC) 2-nitrobenzyl linker, a biotin affinity handle, and a terminal azide group, separated by a triethylene glycol (PEG3) spacer. The azide enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with alkyne-bearing biomolecules, while biotin provides femtomolar-affinity binding to streptavidin (Kd ~10⁻¹⁵ M).

Molecular Formula C35H55N9O12S
Molecular Weight 825.9 g/mol
Cat. No. B15605832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePC Biotin-PEG3-azide
Molecular FormulaC35H55N9O12S
Molecular Weight825.9 g/mol
Structural Identifiers
InChIInChI=1S/C35H55N9O12S/c1-24(56-35(48)39-10-6-11-40-43-36)25-21-28(51-2)29(22-27(25)44(49)50)55-14-5-9-32(46)38-13-16-53-18-20-54-19-17-52-15-12-37-31(45)8-4-3-7-30-33-26(23-57-30)41-34(47)42-33/h21-22,24,26,30,33H,3-20,23H2,1-2H3,(H,37,45)(H,38,46)(H,39,48)(H2,41,42,47)
InChIKeyPTNZFIYMARMNDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PC Biotin-PEG3-azide: A Photocleavable, Click-Chemistry-Compatible Biotinylation Reagent for Controllable Enrichment and Traceless Release


PC Biotin-PEG3-azide (CAS 1937270-46-6, MW 825.93 g/mol) is a heterotrifunctional reagent that integrates a photocleavable (PC) 2-nitrobenzyl linker, a biotin affinity handle, and a terminal azide group, separated by a triethylene glycol (PEG3) spacer . The azide enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with alkyne-bearing biomolecules, while biotin provides femtomolar-affinity binding to streptavidin (Kd ~10⁻¹⁵ M) . The defining structural feature is the photocleavable moiety, which permits 365 nm UV light-triggered scission under neutral, reagent-free conditions—a property absent in conventional non-cleavable biotin-azide reagents and mechanistically distinct from acid-, reduction-, or competitor-elution-based release strategies employed by other cleavable probes [1].

Why PC Biotin-PEG3-azide Cannot Be Replaced by Non-Cleavable or Alternative Cleavable Biotinylation Reagents


The biotin-streptavidin interaction (Kd ~10⁻¹⁵ M) is among the strongest non-covalent bonds in biology, making it exceptionally powerful for target enrichment but notoriously refractory to non-destructive elution . Non-cleavable reagents such as Biotin-PEG3-azide require elution by boiling in denaturing buffers with chaotropic salts, which releases streptavidin subunits, co-eluted non-specifically bound proteins, and endogenously biotinylated carboxylases alongside the target—compromising purity and complicating downstream LC-MS/MS analysis . Desthiobiotin-PEG3-azide (Kd ~10⁻¹¹ M) offers competitive elution with free biotin but suffers from ~10,000-fold weaker affinity, risking target loss during stringent washes . Acid-cleavable DADPS probes (10% formic acid, 0.5 h) can generate unwanted formate adducts on peptides and are incompatible with acid-sensitive post-translational modifications [1]. Reduction-cleavable Diazo probes require sodium dithionite, which may reduce disulfide bonds in proteins [2]. PC Biotin-PEG3-azide uniquely addresses all of these constraints: full biotin affinity during capture, light-triggered release without chemical additives, and a defined 100.7 Da residual mass tag for unambiguous MS identification .

Quantitative Differentiation Evidence: PC Biotin-PEG3-azide vs. Closest Analogs and Alternative Cleavable Probes


Photorelease Efficiency: >90% Cleavage in 5–25 Minutes Under Mild UV vs. Harsh Denaturing Elution Required for Non-Cleavable Biotin-PEG3-azide

The PC-biotin scaffold, which PC Biotin-PEG3-azide shares, achieves >90% photorelease of captured biomolecules from streptavidin within 5–25 minutes using a low-intensity 365 nm UV lamp (1–5 mW/cm²) under neutral buffer conditions . In contrast, Biotin-PEG3-azide is designated as non-cleavable and requires elution by boiling the streptavidin resin in denaturing buffer containing high concentrations of chaotropic salts, or digestion of proteins while still bound to the resin . The harsh elution co-releases streptavidin subunits (monomer ~13 kDa), endogenously biotinylated proteins, and non-specifically bound contaminants, compromising downstream MS analysis . The photocleavable approach leaves only a defined 100.7 Da mass tag on the released protein, facilitating unambiguous identification .

Photocleavable biotin Streptavidin affinity purification Reagent-free protein release

Enrichment Specificity in O-GlcNAc Chemoproteomics: 47% (PC Probe) vs. 22% (Dde) and 15% (Diazo)

In a 2025 head-to-head benchmarking study of four cleavable biotin-alkyne probes for O-GlcNAc chemoproteomics, the PC (photocleavable) probe achieved an enrichment specificity of 47%, substantially outperforming the Dde-biotin-alkyne probe (22%) and the Diazo-biotin-alkyne probe (15%) [1]. This ~2.1-fold advantage over Dde and ~3.1-fold advantage over Diazo translates directly to fewer false-positive identifications and reduced manual validation burden in large-scale proteomic experiments. The PC probe was evaluated alongside DADPS, Dde, and Diazo probes using identical chemoenzymatic labeling/click chemistry workflows with mouse brain lysates (4 mg protein per enrichment, n=4 replicates per probe, duplicate nanoUPLC-MS/MS runs), ensuring cross-comparability of the specificity measurements [1][2]. The Dde probe's inferior performance was attributed to its relative instability during sample preparation [2].

O-GlcNAc proteomics Enrichment specificity Cleavable biotin probe benchmarking

O-GlcNAc Site Identification Depth: PC Probe Identifies 1,155 Unambiguous Sites, Outperforming DADPS (1,084), Dde, and Diazo in Head-to-Head Benchmarking

In the same 2025 systematic comparison, the PC-biotin-alkyne probe identified 1,155 unambiguous O-GlcNAc sites, the highest number among all four cleavable probes tested, surpassing DADPS-biotin-alkyne (1,084 sites), while Dde and Diazo probes identified substantially fewer [1]. This represents a 6.5% increase in site identification over the next-best probe (DADPS). Notably, the PC probe showed particularly superior performance for Ser/Thr O-GlcNAc modified peptides compared to DADPS, which yielded significantly lower signals for these species [2]. The full dataset integrating results from all probes identified 2,906 unambiguous O-GlcNAc sites on 878 proteins from mouse brain (1,611 newly reported sites), making it the largest O-GlcNAc dataset from any biological sample at the time of publication [2]. The PC probe's top ranking was independent of MS data analysis pipeline, with both Proteome Discoverer (Sequest HT) and MaxQuant (Andromeda) yielding consistent relative rankings [2].

O-GlcNAcylation Site mapping Cleavable probe performance

Reagent-Free, Neutral-pH Photorelease vs. Acid-Cleavable (DADPS) Probes: Avoiding Unwanted Peptide Formylation and Acid-Sensitive Modification Loss

The PC photocleavable linker is cleaved by 365 nm UV irradiation in neutral buffer, requiring no chemical additives and introducing no reactive species to the sample . In contrast, the acid-cleavable DADPS linker requires treatment with 10% formic acid for 0.5 h for efficient cleavage [1]. Li et al. (2022) demonstrated in a rigorous benchmarking study of five cleavable biotin tags across three chemoproteomic workflows (15 total method combinations) that while the DADPS tag achieved the highest overall enrichment efficiency and identification yield in the protein-click/peptide-capture format, its performance was 'slightly compromised by the formation of an unwanted formate product revealed by blind search' [2]. The authors explicitly noted that photocleavable tags 'can also find their applicable sceneries, especially when dealing with acid-sensitive probes or probe-derived modifications' [2]. The PC cleavage condition (neutral pH, no chemical additives) preserves acid-labile post-translational modifications (e.g., phosphorylated residues, acyl modifications) and avoids formylation artifacts that complicate MS/MS spectral interpretation [1][2].

Chemoproteomics Cleavage condition compatibility Post-translational modification preservation

PEG3 Spacer Enhances Aqueous Solubility and Reduces Steric Hindrance vs. Non-PEGylated PC-Biotin-Azide

PC Biotin-PEG3-azide incorporates a triethylene glycol (PEG3) spacer between the biotin and the photocleavable moiety, with reported solubility of 50 mg/mL in DMSO (60.54 mM) [1]. The PEG3 spacer provides both enhanced hydrophilicity and increased conformational flexibility compared to first-generation PC-biotin-azide lacking a PEG spacer . This structural feature reduces steric hindrance between the streptavidin-bound biotin and the click-reactive azide, potentially improving both the efficiency of CuAAC/SPAAC conjugation to alkyne-labeled biomolecules and the accessibility of the photocleavable site to UV light . Non-PEGylated PC-biotin-azide (MW ~725–750 Da) has a shorter, more rigid linker that may limit conjugation efficiency with sterically bulky alkyne-bearing targets such as intact proteins or large glycoconjugates . The PEG3 spacer is also reported to reduce non-specific binding to hydrophobic surfaces compared to alkyl-chain linkers, though direct quantitative comparison data for non-specific binding are not available .

PEG linker Aqueous solubility Bioconjugation efficiency

Optimal Application Scenarios for PC Biotin-PEG3-azide Based on Quantitative Differentiation Evidence


High-Specificity O-GlcNAc and PTM Chemoproteomics Requiring Low Background and Defined Mass Tags

For O-GlcNAc site mapping via chemoenzymatic GalT1(Y289L) labeling and CuAAC click chemistry, PC Biotin-PEG3-azide is the preferred azide-bearing capture reagent when the workflow uses an alkyne-labeled sugar donor (e.g., UDP-GalNAz). The PC probe class achieves 47% enrichment specificity—2.1-fold higher than Dde probes and 3.1-fold higher than Diazo probes—and identifies the largest number of unambiguous modification sites (1,155 in head-to-head benchmarking) [1][2]. The 100.7 Da residual mass tag left on the peptide after photocleavage provides a diagnostic MS/MS signature for confident site assignment. The neutral-pH, reagent-free photorelease preserves acid-sensitive modifications that would be degraded by DADPS cleavage conditions (10% formic acid) [3]. For acid-labile PTMs such as acyl phosphates, sulfated tyrosines, or certain probe-warhead adducts, PC-based release is the only viable cleavage strategy among commercially available cleavable biotin tags.

Activity-Based Protein Profiling (ABPP) with Acid-Sensitive Activity Probes

In ABPP workflows where target proteins are labeled with activity-based probes bearing terminal alkyne handles, PC Biotin-PEG3-azide enables streptavidin enrichment followed by light-triggered release without exposing the probe-labeled active site peptides to acidic, reducing, or denaturing conditions [1]. Li et al. (2022) explicitly validated that photocleavable biotin tags are the indicated choice 'when dealing with acid-sensitive probes or probe-derived modifications' [2]. The >90% photorelease efficiency in 5–25 minutes using a standard 365 nm UV lamp (1–5 mW/cm²) ensures near-quantitative recovery of captured targets, while the reagent-free elution eliminates ion suppression effects in LC-MS/MS caused by residual biotin or formic acid [3]. The PEG3 spacer further improves conjugation efficiency with sterically hindered probe-labeled proteins compared to non-PEGylated PC-biotin-azide .

Reversible Biomolecule Immobilization on Streptavidin-Coated Biosensor Surfaces

For surface plasmon resonance (SPR), biolayer interferometry (BLI), or streptavidin-coated microplate assays requiring reversible target presentation, PC Biotin-PEG3-azide-functionalized biomolecules can be captured with full biotin-streptavidin affinity (Kd ~10⁻¹⁵ M), interrogated, and then quantitatively released by UV irradiation to regenerate the surface without denaturing the immobilized streptavidin [1]. This is an advantage over non-cleavable Biotin-PEG3-azide, which permanently occupies streptavidin binding sites and requires harsh regeneration conditions (e.g., 6 M guanidine-HCl, pH 1.5) that degrade sensor performance over repeated cycles [2]. Desthiobiotin-PEG3-azide offers reversible binding via competitive elution but its 10,000-fold weaker affinity (Kd ~10⁻¹¹ M) results in measurable baseline drift during extended association phase measurements due to spontaneous dissociation [3]. The defined 100.7 Da mass tag also permits verification of successful photocleavage by MALDI-TOF MS [1].

Antibody-Drug Conjugate (ADC) Linker Development and Payload Release Studies

As a cleavable 3-unit PEG ADC linker, PC Biotin-PEG3-azide serves a dual role in preclinical ADC development: the azide enables copper-catalyzed or copper-free click conjugation of payloads, and the photocleavable moiety permits light-controlled release for in vitro proof-of-concept studies [1]. The PEG3 spacer contributes to aqueous solubility (50 mg/mL in DMSO) and reduces aggregation propensity of the biotin-payload conjugate [2]. The >90% photorelease efficiency under mild conditions allows researchers to assess payload release kinetics without confounding variables introduced by acid, reducing agents, or competitor ligands required by other cleavable systems [3]. This is particularly valuable for ADC candidates employing acid-sensitive payloads (e.g., maytansinoids) where DADPS-type acid cleavage would compromise payload integrity during the analytical workflow [3].

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